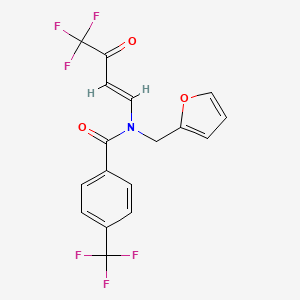

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide

Descripción

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a trifluoromethyl-substituted aromatic core and two distinct N-substituents: a 2-furylmethyl group and a 4,4,4-trifluoro-3-oxobut-1-enyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature common in agrochemicals and pharmaceuticals . This compound’s synthesis likely involves multi-step alkylation/condensation reactions, analogous to methods described for structurally related benzamides and triazoles .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-(trifluoromethyl)-N-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6NO3/c18-16(19,20)12-5-3-11(4-6-12)15(26)24(10-13-2-1-9-27-13)8-7-14(25)17(21,22)23/h1-9H,10H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHNKRMDDBDSSH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(C=CC(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN(/C=C/C(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide (CAS No. 215519-27-0) is a synthetic organic compound notable for its unique structural features, including furan and trifluoromethyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide is with a molecular weight of approximately 391.26 g/mol. Its structure can be represented as follows:

The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity, potentially making it an effective inhibitor of certain biological pathways.

Antimicrobial Activity

Preliminary assessments indicate that compounds with trifluoromethyl groups can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The structure of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide suggests potential efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

- Inhibition of Acetylcholinesterase : A study involving structurally related compounds demonstrated that modifications in the alkyl chain significantly affected AChE inhibition potency. Compounds with longer alkyl chains showed improved activity compared to shorter ones .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of hydrazinecarboxamides revealed moderate inhibition against Mycobacterium species, indicating a potential for further exploration in developing new antimicrobial agents based on the structure of N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide .

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Furylmethyl)-N-(3-oxobut-1-enyl)thiophene-2-carboxamide | Lacks trifluoromethyl group | Moderate AChE inhibition |

| N-(2-Furylmethyl)-N-(4-fluoro-benzamide | Contains furan and fluorine | Antimicrobial activity observed |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on substituent variations in the benzamide core and N-alkyl chains. Key comparisons include:

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s trifluoromethyl group (-CF₃) increases electron deficiency in the benzamide core compared to bromo or methoxy substituents (e.g., in 4MNB ). This may enhance resistance to oxidative degradation but reduce nucleophilic aromatic substitution reactivity.

This could influence binding to hydrophobic protein pockets (e.g., in enzyme inhibitors).

Reactive Moieties: The α,β-unsaturated ketone in the target compound is absent in most analogues, except for F141–F143 , which feature tetrafluorobut-1-enyl chains.

Spectral and Physicochemical Data

IR Spectroscopy :

NMR Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.